molecular formula C19H16N4O B4995624 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- CAS No. 122351-31-9

1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl-

Cat. No.: B4995624
CAS No.: 122351-31-9
M. Wt: 316.4 g/mol
InChI Key: SAFBMOSFAZZGOG-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The specific structure of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- includes a benzimidazole core with a 2-methoxy-1-naphthalenyl azo group and a methyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- typically involves the condensation of ortho-phenylenediamine with various aldehydes or ketones. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction mixture is usually heated and stirred to facilitate the formation of the benzimidazole ring. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole, 2-methyl-: A simpler benzimidazole derivative with a methyl group.

    1H-Benzimidazole, 2-(1-methylethyl)-: Another benzimidazole derivative with an isopropyl group.

    1H-Benzimidazole, 2-(methylthio)-: A benzimidazole derivative with a methylthio group.

Uniqueness

1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- is unique due to its specific structure, which includes a 2-methoxy-1-naphthalenyl azo group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-methoxynaphthalen-1-yl)-(1-methylbenzimidazol-2-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-23-16-10-6-5-9-15(16)20-19(23)22-21-18-14-8-4-3-7-13(14)11-12-17(18)24-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFBMOSFAZZGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386022
Record name 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122351-31-9
Record name 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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